N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N7O5S2 and its molecular weight is 461.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to sulfonamides , which are known to target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .
Mode of Action
Oprea1_280525, like other sulfonamides, is a structural analog and competitive antagonist of para-aminobenzoic acid (PABA) . It inhibits the normal bacterial utilization of PABA, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, an essential component for bacterial DNA synthesis . The downstream effect is the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides, to which this compound is structurally similar, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of Oprea1_280525’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential metabolite for bacterial DNA synthesis, the compound prevents bacteria from proliferating .
Action Environment
The action, efficacy, and stability of Oprea1_280525 could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O5S2/c1-9-6-13(23-29-9)20-14(25)8-30-17-21-15-12(16(26)22-17)7-19-24(15)10-2-4-11(5-3-10)31(18,27)28/h2-7H,8H2,1H3,(H2,18,27,28)(H,20,23,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRWENLDJQADFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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